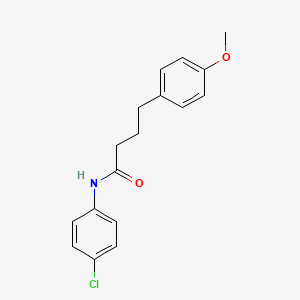![molecular formula C17H16IN3O5 B5836968 2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL ACETATE](/img/structure/B5836968.png)
2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate is a complex organic compound with the molecular formula C17H16IN3O5 . This compound is characterized by the presence of an ethoxy group, an iodine atom, a nitrophenyl hydrazono group, and an acetate group attached to a phenyl ring. It has a monoisotopic mass of 469.013458 Da .
Métodos De Preparación
The synthesis of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction of 4-nitrophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Iodination: Introduction of the iodine atom to the phenyl ring using an iodinating reagent such as iodine or N-iodosuccinimide (NIS).
Esterification: The final step involves the esterification of the phenol group with ethyl acetate under acidic conditions to form the acetate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) .
Aplicaciones Científicas De Investigación
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving nitrophenyl and hydrazono groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl hydrazono group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The iodine atom and acetate ester may also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate include:
2-Ethoxy-6-iodo-4-{[(E)-2-(4-aminophenyl)hydrazono]methyl}phenyl acetate: Similar structure but with an amino group instead of a nitro group.
2-Ethoxy-6-bromo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate: Similar structure but with a bromine atom instead of an iodine atom.
2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl benzoate: Similar structure but with a benzoate ester instead of an acetate ester.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their biological activity and applications .
Propiedades
IUPAC Name |
[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O5/c1-3-25-16-9-12(8-15(18)17(16)26-11(2)22)10-19-20-13-4-6-14(7-5-13)21(23)24/h4-10,20H,3H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAAERQBMNGSK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5836886.png)

![3-({[4-(acetyloxy)phenyl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B5836906.png)

![(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B5836925.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)

![2-[2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-ethyl]-isoindole-1,3-dione](/img/structure/B5836944.png)


![5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)

